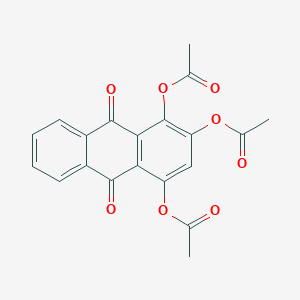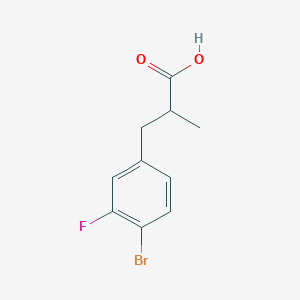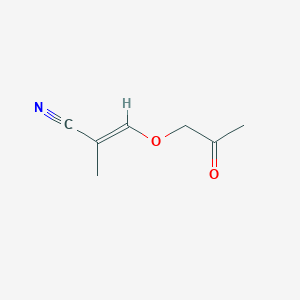
2-Methyl-3-(2-oxopropoxy)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(2-oxopropoxy)acrylonitrile is an organic compound with the molecular formula C7H9NO2 It is a derivative of acrylonitrile, featuring a nitrile group attached to a substituted acrylate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-oxopropoxy)acrylonitrile typically involves the reaction of 2-methylacrylonitrile with an appropriate ester or ketone under controlled conditions. One common method involves the use of a base-catalyzed Michael addition reaction, where 2-methylacrylonitrile reacts with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product. Advanced techniques such as catalytic hydrogenation and solvent extraction may be employed to enhance the overall production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(2-oxopropoxy)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(2-oxopropoxy)acrylonitrile has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its reactive nitrile group.
Biological Research: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of high-performance resins and composites
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(2-oxopropoxy)acrylonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the acrylate moiety can participate in Michael addition reactions. These reactions enable the compound to form various derivatives with different functional groups, making it versatile for multiple applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylonitrile: A simpler nitrile compound with the formula CH2=CHCN, used in the production of plastics and synthetic fibers.
2-Acrylamido-2-methylpropane sulfonic acid: A sulfonic acid derivative used in water treatment and as a monomer in polymer synthesis.
Uniqueness
2-Methyl-3-(2-oxopropoxy)acrylonitrile is unique due to its combination of a nitrile group and a substituted acrylate, which imparts distinct reactivity and versatility. This makes it suitable for specialized applications in polymer chemistry and materials science, where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C7H9NO2 |
|---|---|
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(E)-2-methyl-3-(2-oxopropoxy)prop-2-enenitrile |
InChI |
InChI=1S/C7H9NO2/c1-6(3-8)4-10-5-7(2)9/h4H,5H2,1-2H3/b6-4+ |
InChI-Schlüssel |
DWAOQCCSMOMRSU-GQCTYLIASA-N |
Isomerische SMILES |
CC(=O)CO/C=C(\C)/C#N |
Kanonische SMILES |
CC(=O)COC=C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



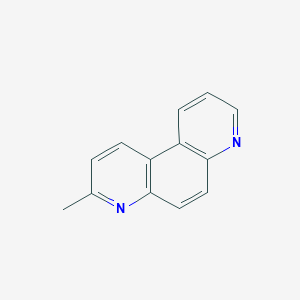

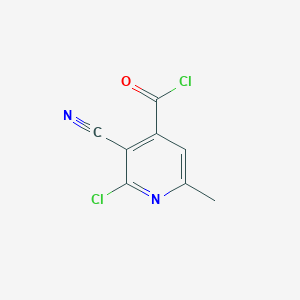
![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
![4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13123436.png)

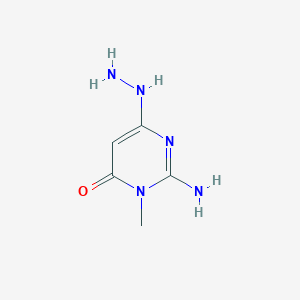
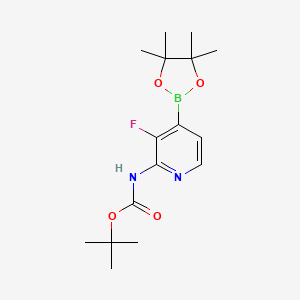
![5-Methoxy-3H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B13123456.png)
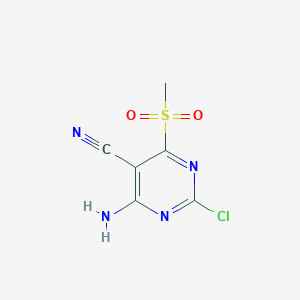
![4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)
